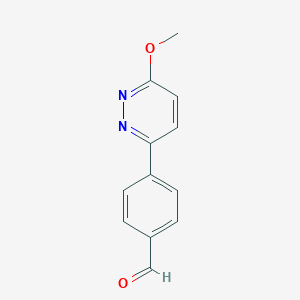
4-(6-Methoxypyridazin-3-YL)benzaldehyde
概要
説明
4-(6-Methoxypyridazin-3-YL)benzaldehyde is an organic compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol It consists of a benzaldehyde moiety substituted with a 6-methoxypyridazin-3-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxypyridazin-3-YL)benzaldehyde typically involves the reaction of 6-methoxypyridazine with benzaldehyde under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction between the two reactants . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality .
化学反応の分析
Types of Reactions
4-(6-Methoxypyridazin-3-YL)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group on the pyridazine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: 4-(6-Methoxypyridazin-3-YL)benzoic acid.
Reduction: 4-(6-Methoxypyridazin-3-YL)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(6-Methoxypyridazin-3-YL)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(6-Methoxypyridazin-3-YL)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity .
類似化合物との比較
Similar Compounds
- 4-(6-Methoxypyridazin-3-YL)benzoic acid
- 4-(6-Methoxypyridazin-3-YL)benzyl alcohol
- 4-(6-Methoxypyridazin-3-YL)benzylamine
Uniqueness
4-(6-Methoxypyridazin-3-YL)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various applications in research and industry .
生物活性
Overview
4-(6-Methoxypyridazin-3-YL)benzaldehyde is an organic compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol. This compound is gaining attention in the scientific community due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The compound's structure features a benzaldehyde moiety linked to a methoxypyridazine ring, which may contribute to its unique biological properties.
- Molecular Weight : 214.22 g/mol
- CAS Number : 127406-07-9
- Chemical Structure :
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the methoxy group may enhance the compound's reactivity and binding affinity, making it a candidate for further pharmacological exploration.
Anticancer Properties
Recent investigations have highlighted the potential anticancer effects of related pyridazine compounds. For example, derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation . While direct studies on this compound are scarce, its structural characteristics warrant exploration in cancer research.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in disease processes. Preliminary studies suggest that similar compounds can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways and cancer progression. This inhibition could lead to therapeutic applications in treating inflammatory diseases and cancers.
Case Studies and Research Findings
特性
IUPAC Name |
4-(6-methoxypyridazin-3-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12-7-6-11(13-14-12)10-4-2-9(8-15)3-5-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJSJSJWDPJXFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80567469 | |
| Record name | 4-(6-Methoxypyridazin-3-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127406-07-9 | |
| Record name | 4-(6-Methoxypyridazin-3-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














